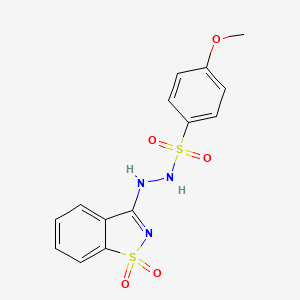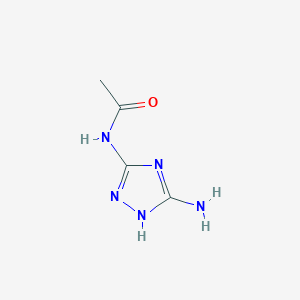
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide" is a derivative of benzisothiazol, which is a class of compounds known for their biological activities. The structure of this compound suggests it may have potential applications in pharmaceuticals, particularly due to the presence of the sulfonohydrazide group, which is often associated with antimicrobial properties.
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including N-alkylation, ring expansion, and hydrazinolysis. For instance, a novel series of biologically active 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides were synthesized starting from ultrasonic mediated N-alkylation of sodium saccharin with methyl chloroacetate, followed by ring expansion and hydrazinolysis . This method could potentially be adapted for the synthesis of "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide" by altering the benzaldehydes used in the final step.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of such compounds. For example, a related compound with a thiazol moiety was characterized using X-ray single crystal diffraction, which revealed the presence of two independent molecules in the asymmetric unit . Density functional theory (DFT) and other computational methods are also employed to optimize the molecular geometry and compare it with experimental data. These techniques could be applied to analyze the molecular structure of "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide".
Chemical Reactions Analysis
The reactivity of the compound can be inferred from studies on similar molecules. For instance, Schiff bases derived from hydrazides exhibit tautomerism, which is a form of chemical reactivity where a proton transfer occurs between different atoms within the molecule . This tautomerism can lead to photochromic and thermochromic properties, which might also be expected in "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide".
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often characterized using spectroscopic techniques like IR, NMR, and UV-Visible spectroscopy. For example, Schiff bases have been characterized by their IR, 1H NMR, and 13C NMR spectra . Theoretical calculations, such as those determining vibrational frequencies and molecular electrostatic potential (MEP) distributions, are also valuable for understanding the properties of the compound . These methods would be relevant for analyzing the physical and chemical properties of "N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide".
Applications De Recherche Scientifique
Microwave-Assisted Synthesis in Antimicrobial Agents
Compounds similar to N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide have been synthesized using microwave-assisted methods. These compounds exhibit moderate to significant antimicrobial activities, particularly against bacterial and fungal strains. The study highlights that compounds with greater lipophilicity, like N-methyl analogs, demonstrate higher antibacterial activities (Ahmad et al., 2011).
Synthesis and Structural Characterization
The synthesis and characterization of novel 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, which bear structural similarities to the compound , have been explored. These synthesized compounds were preliminarily evaluated for their antibacterial and DPPH radical scavenging activities (Zia-ur-Rehman et al., 2009).
Schiff Base Compounds
Schiff base compounds derived from N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide analogs have been synthesized and characterized. They showed significant biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. These compounds also demonstrated effective interaction with Salmon sperm DNA, indicating potential for DNA-binding applications (Sirajuddin et al., 2013).
Crystal Structure Analysis
Research into the crystal structure of related compounds has provided insights into their molecular configurations, which is crucial for understanding their chemical properties and potential applications in various fields of research (تحریری et al., 2018).
Electrochemical Properties
Studies have been conducted on the electrochemical and spectroelectrochemical properties of novel peripherally octa-substituted metallophthalocyanines that include derivatives of N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide. Such research is significant for understanding the redox behavior of these compounds in various chemical reactions (Kantekin et al., 2015).
Ligand Synthesis for Metal Coordination
The synthesis of novel benzisothiazole-tetrazolyl derivatives, including N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide derivatives, has been explored for their potential application as nitrogen ligands in metal coordination. This application is important in the field of catalysis and material science (Frija et al., 2009).
Propriétés
IUPAC Name |
N'-(1,1-dioxo-1,2-benzothiazol-3-yl)-4-methoxybenzenesulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S2/c1-22-10-6-8-11(9-7-10)23(18,19)17-15-14-12-4-2-3-5-13(12)24(20,21)16-14/h2-9,17H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXJTKMCUNVJCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC2=NS(=O)(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-4-methoxybenzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(4-Fluorophenyl)acryloyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B1308296.png)


![Methyl 2-[4-(dimethylaminomethylidene)-5-oxo-1-phenylpyrazol-3-yl]acetate](/img/structure/B1308308.png)




![1-[3-(4-Fluoro-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1308322.png)




![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)